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Compound of Interest

Compound Name: Cyclopropanesulfonyl chloride

Cat. No.: B164270 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Cyclopropanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for

cyclopropanesulfonyl chloride (C₃H₅ClO₂S), a reactive chemical intermediate of interest in

synthetic and medicinal chemistry. Due to its strained cyclopropyl ring and electrophilic sulfonyl

chloride group, understanding its structural characteristics through spectroscopic analysis is

crucial for its application in the synthesis of novel compounds. This document outlines its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

provides detailed experimental protocols for data acquisition, and illustrates the analytical

workflow.

Spectroscopic Data
The following sections summarize the key spectroscopic data for cyclopropanesulfonyl
chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H and ¹³C NMR Data for Cyclopropanesulfonyl Chloride
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Nucleus Solvent
Chemical Shift

(δ) in ppm
Multiplicity Assignment

¹H Methanol-d₄ 0.94 - 1.07 Multiplet 4H, CH₂-CH₂

¹H Methanol-d₄ 2.52 - 2.60 Multiplet 1H, CH-SO₂Cl

¹³C Methanol-d₄ 5.92 - CH₂-CH₂

¹³C Methanol-d₄ 33.01 - CH-SO₂Cl

Data sourced from publicly available datasets[1].

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The data below is based on typical absorption ranges for

the functional groups in cyclopropanesulfonyl chloride.

Table 2: Characteristic IR Absorption Bands for Cyclopropanesulfonyl Chloride

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity

3100 - 3000 C-H stretch (cyclopropyl) Medium

1380 - 1340 SO₂ asymmetric stretch Strong

1190 - 1160 SO₂ symmetric stretch Strong

1020 - 1000 CH₂ skeletal vibration Medium

850 - 550 C-Cl stretch Strong

600 - 500 S-Cl stretch Strong

Data is predicted based on characteristic functional group absorptions[2][3].

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and structural components.
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The molecular weight of cyclopropanesulfonyl chloride is 140.59 g/mol [4][5].

Table 3: Predicted Mass Spectrometry Fragmentation Data for Cyclopropanesulfonyl
Chloride

m/z Value Possible Fragment Ion Notes

140/142 [C₃H₅SO₂Cl]⁺

Molecular ion peak (M⁺) with

the characteristic M+2 isotope

peak for chlorine.

105 [C₃H₅SO₂]⁺ Loss of Cl radical.

99/101 [SO₂Cl]⁺

Characteristic fragment for

sulfonyl chlorides with chlorine

isotope pattern.

75 [C₃H₅S]⁺ Loss of SO₂ and Cl.

41 [C₃H₅]⁺
Cyclopropyl cation, a common

fragment.

Fragmentation patterns are predicted based on the molecular structure and known

fragmentation of related compounds[3].

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. As

cyclopropanesulfonyl chloride is a reactive, moisture-sensitive liquid, appropriate handling

and storage conditions (e.g., under inert atmosphere, refrigerated) are essential[5][6].

NMR Spectroscopy Protocol (for a Liquid Sample)
Sample Preparation: In a dry NMR tube, dissolve 5-20 mg of cyclopropanesulfonyl
chloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated

chloroform (CDCl₃) or methanol-d₄). Add a small amount of an internal standard, such as

tetramethylsilane (TMS), if quantitative analysis is required.
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Instrumentation: The analysis is performed on a high-resolution NMR spectrometer (e.g., 300

or 400 MHz).

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected proton chemical shifts (e.g., 0-10 ppm), and a relaxation

delay of 1-5 seconds.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number

of scans will be necessary compared to ¹H NMR due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H

NMR. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the

residual solvent peak.

FT-IR Spectroscopy Protocol (Neat Liquid Film)
Sample Preparation: As cyclopropanesulfonyl chloride is a liquid, a neat liquid film is a

suitable method. Place one to two drops of the neat liquid onto the surface of a clean, dry

infrared-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create

a thin, uniform liquid film, ensuring no air bubbles are trapped.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition:

First, acquire a background spectrum of the empty sample compartment to correct for

atmospheric CO₂ and H₂O, as well as instrumental artifacts.

Place the prepared salt plate assembly into the sample holder of the spectrometer.

Acquire the sample spectrum over the desired wavenumber range, typically 4000 cm⁻¹ to

400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: Prepare a dilute solution of cyclopropanesulfonyl chloride (e.g., 10-

100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane. The sample

must be free of non-volatile materials.

Instrumentation: A GC-MS system equipped with a capillary column (e.g., a non-polar DB-

5MS or similar) is used.

GC Method:

Injector: Set the injector temperature to a value that ensures rapid volatilization without

thermal decomposition (e.g., 250 °C). A split or splitless injection mode can be used

depending on the sample concentration.

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

Oven Temperature Program: A typical program would start at a low temperature (e.g., 50

°C) for a few minutes, then ramp up at a controlled rate (e.g., 10-20 °C/min) to a final

temperature (e.g., 280 °C) to ensure elution of the compound.

MS Method:

Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.

Mass Analyzer: Set the mass analyzer to scan a mass range appropriate for the expected

fragments (e.g., m/z 35-200).

Interface Temperature: The GC-MS interface temperature should be high enough to

prevent condensation of the analyte (e.g., 280 °C).
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Data Analysis: Identify the peak corresponding to cyclopropanesulfonyl chloride in the

total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the

molecular ion and the fragmentation pattern.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of cyclopropanesulfonyl chloride.

Workflow for Spectroscopic Analysis of Cyclopropanesulfonyl Chloride
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Caption: Logical workflow for the spectroscopic analysis of cyclopropanesulfonyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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